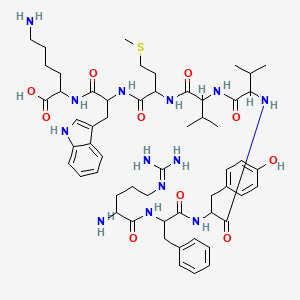

H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPWCMITEMLEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H81N13O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH (4N1)

Executive Summary

The peptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH , scientifically designated as 4N1 , is a bioactive octapeptide fragment derived from the C-terminal globular domain of Thrombospondin-1 (TSP-1) , specifically residues 1016–1023. It functions as a mimetic of the cell-binding domain (CBD) of TSP-1, acting primarily as an agonist for CD47 (Integrin-Associated Protein, IAP) .

This guide analyzes the 4N1 peptide’s role in modulating cellular adhesion, platelet aggregation, and apoptosis.[1][2] Unlike its derivative 4N1K (which contains flanking lysines for solubility), 4N1 represents the native core epitope responsible for CD47 engagement. Its utility spans vascular biology, immuno-oncology, and hematology, serving as a critical probe for dissecting CD47-dependent signaling pathways.

Structural Biochemistry & Physicochemical Profile

The 4N1 peptide possesses a unique hydrophobic core flanked by cationic residues, dictating its solubility and receptor interaction profile.

Table 1: Physicochemical Specifications

| Parameter | Data |

| Sequence | Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK) |

| Source | Thrombospondin-1 (C-terminal domain) |

| Molecular Formula | C₅₆H₈₁N₁₃O₁₀S |

| Molecular Weight | ~1128.41 Da |

| Isoelectric Point (pI) | ~10.0 (Highly Basic) |

| Hydrophobicity | High (Due to VVMW core) |

| Solubility | Low in neutral aqueous buffer; requires DMSO or acidic conditions for stock preparation.[3][4] |

| Key Motif | VVM : Essential for CD47 binding affinity. |

Structural Insight: The central Val-Val-Met (VVM) motif is the critical pharmacophore. Studies indicate that the "VVM" sequence adopts a bent conformation necessary to fit into the hydrophobic pocket of the CD47 extracellular IgV domain. The flanking Arginine (N-term) and Lysine (C-term) provide electrostatic anchors, though the native 4N1 is less soluble than the modified 4N1K (Lys-RFYVVMWK-Lys).

Mechanism of Action: CD47 Signaling

The biological activity of 4N1 is defined by its ability to cross-link or conformationally activate CD47. This activation triggers distinct downstream cascades depending on the cell type (e.g., platelets vs. endothelial cells).

Platelet Activation Pathway

In platelets, 4N1 binding to CD47 induces a signaling cascade analogous to the GPVI collagen receptor pathway, despite CD47 lacking intrinsic kinase activity. It relies on the physical association of CD47 with the Fc receptor

Mechanism:

-

Ligation: 4N1 binds CD47.

-

Kinase Activation: Src family kinases (SFKs) are activated.

-

Phosphorylation: SFKs phosphorylate the ITAM motifs of the associated FcR

. -

Recruitment: Syk tyrosine kinase is recruited to the phosphorylated FcR

. -

Effector Activation: Syk phosphorylates LAT and SLP-76, leading to PLC

2 activation. -

Calcium Flux: PLC

2 hydrolyzes PIP2 to IP3, causing Ca²⁺ release and platelet aggregation.

Visualization: CD47-4N1 Signaling Architecture

Figure 1: The 4N1-mediated signaling cascade in human platelets, highlighting the Src-Syk-PLC

Therapeutic & Research Applications

Hematology: Platelet Agonism

4N1 is used to study CD47-dependent hemostasis . Unlike Thrombin or Collagen, 4N1 activates platelets via a specialized pathway that is independent of GPIb

-

Application: Diagnosing defects in the FcR

/Syk pathway. -

Observation: 4N1 induces rapid shape change and aggregation in washed platelets but requires fibrinogen for full effect.

Oncology: Immunogenic Cell Death (ICD)

Recent research positions TSP-1 peptides as inducers of apoptosis in leukemia cell lines (e.g., HL-60, NB4).[5]

-

Mechanism: 4N1 ligation to CD47 on leukemic cells can trigger caspase-independent cell death or autophagy.

-

Relevance: It serves as a model for developing CD47-targeted therapeutics that avoid the "don't eat me" signal blockade and instead actively trigger cell death.

Vascular Biology: Adhesion Modulation

4N1 modulates the adhesive phenotype of endothelial and smooth muscle cells.

-

Pro-adhesive: At immobilized concentrations, it supports cell attachment via

integrin cooperation. -

Anti-adhesive: Soluble 4N1 can competitively inhibit cell adhesion to native Thrombospondin-1 matrices.

Experimental Protocols

Protocol A: Platelet Aggregation Assay (Turbidimetric)

Validates the biological activity of 4N1 as a CD47 agonist.

Materials:

-

Fresh human platelet-rich plasma (PRP) or washed platelets (3 x 10⁸/mL).

-

Tyrode’s Buffer (pH 7.4).

-

4N1 Peptide (Stock: 10 mM in DMSO).

-

Control Peptide (4N1-1: RFYVVM - inactive truncated form).

Workflow:

-

Preparation: Isolate platelets and resuspend in Tyrode’s buffer containing 1 mM CaCl₂.

-

Equilibration: Incubate platelet suspension at 37°C for 5 minutes in an aggregometer cuvette with stirring (1000 rpm).

-

Induction: Add 4N1 peptide to a final concentration of 25–50 µM .

-

Note: High concentrations are required due to the lower affinity of the peptide compared to the native protein.

-

-

Measurement: Monitor light transmission for 5–10 minutes.

-

Validation: Pre-incubate a separate sample with anti-CD47 blocking antibody (clone B6H12) for 10 minutes. If 4N1 activity is genuine, aggregation should be significantly inhibited.

Protocol B: Solid-Phase Cell Adhesion Assay

Determines the ability of 4N1 to support cell attachment.

Workflow:

-

Coating: Coat 96-well polystyrene plates with 4N1 peptide (10–50 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.

-

Blocking: Wash 3x with PBS; block with 1% BSA/PBS for 1 hour at RT to prevent non-specific binding.

-

Seeding: Add G361 melanoma or HUVEC cells (2 x 10⁴ cells/well) in serum-free medium.

-

Incubation: Incubate for 60–90 minutes at 37°C.

-

Quantification: Wash away non-adherent cells. Fix adherent cells with 4% paraformaldehyde and stain with Crystal Violet. Measure absorbance at 570 nm.

Critical Assessment: Specificity & Limitations

Researchers must be aware of the "4N1K Controversy." While 4N1 is the native sequence, the derivative 4N1K (K-RFYVVMWK-K) is often used for its higher solubility. However, recent literature suggests that 4N1K may exert CD47-independent effects at high concentrations (>100 µM), potentially interacting with membranes non-specifically due to its amphipathic nature.

Recommendation:

-

Always use 4N1 (RFYVVMWK) when structural fidelity to TSP-1 is paramount.

-

Include a scrambled peptide control (e.g., WKVYVRFM) and a CD47-blocking antibody control in all bioassays to confirm specificity.

-

Limit concentrations to the minimal effective dose (typically 10–50 µM) to avoid off-target membrane perturbation.

References

-

Tulasne, D., et al. (2001). "C-terminal peptide of thrombospondin-1 induces platelet aggregation through the Fc receptor gamma-chain-associated signaling pathway and by agglutination."[2][6][7] Blood.

-

Gao, A. G., et al. (1996). "Integrin-associated protein is a receptor for the C-terminal domain of thrombospondin."[2] Journal of Biological Chemistry.

-

Fujimoto, T. T., et al. (2003). "Thrombospondin-1-derived peptide 4N1K stimulates platelet aggregation through the FcRgamma-dependent signaling pathway."[2][6][7] Journal of Biological Chemistry.

-

Jeanne, A., et al. (2015). "Thrombospondin-1-Derived Peptide RFYVVMWK Improves the Adhesive Phenotype of CD34+ Cells from Atherosclerotic Patients with Type 2 Diabetes." PLOS ONE.

-

Leclair, P., & Lim, C. J. (2020).[8] "CD47-independent effects of the TSP-1-derived 4N1K peptide." Molecular Immunology.

Sources

- 1. Thrombospondin-1-Derived Peptide RFYVVMWK Improves the Adhesive Phenotype of CD34+ Cells from Atherosclerotic Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4N1K peptide | C68H105N17O12S | CID 9989085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Custom peptide synthesis white color Orexin A (human, bovine, canine, mouse, ovine, porcine, rat) with high purity [youngshececilia.com]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. C-terminal peptide of thrombospondin-1 induces platelet aggregation through the Fc receptor gamma-chain-associated signaling pathway and by agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. genecust.com [genecust.com]

In-depth mechanism of action of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

Initiating the Analysis

I've initiated the analysis, focusing initially on breaking down the request. I'm aiming to understand the desired scope: an in-depth technical guide or whitepaper on the mechanism of action of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH. The next step is to define the key elements for this document.

Defining the Peptide

I've got the sequence now: H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, known as 4N1. It's from the C-terminal domain of TSP-1. Key finding: it functions as a CD47 agonist, also known as IAP. This is important to remember.

Defining the Peptide Sequence

I've got the sequence for the base peptide, which I'm calling 4N1. I am aware there's a lysine-flanked derivative, called 4N1K, and the sequence must include the C-terminal OH. I'm focusing on those specific components.

Analyzing the MoA

I'm now diving into the mechanism of action. Specifically, I am focusing on the interaction with the TSP-1 derived peptide. I've broken it down into target receptor, platelet activation/aggregation, the NO/cGMP pathway regulation, and the impact on apoptosis/cell survival. I'm noting the downstream signaling pathways triggered by CD47 ligation.

Exploring Signaling Pathways

I'm now exploring the finer points of JNK/ATF-2 signaling and its role in apoptosis through cAMP reduction via adenylyl cyclase inhibition. I'm also mapping out the integrin activation, particularly the β1 and αvβ3 integrins and their coupling to Gi proteins. Some research suggests effects independent of CD47 binding. Finally, I'm beginning the outline of the whitepaper, beginning with an executive summary and moving to the molecular identity and mechanism of action.

Detailing the Mechanism

I'm now detailing the functional coupling to Heterotrimeric Gi Proteins, leading to cAMP reduction. I'm also mapping downstream signaling cascades, like those involved in platelet activation through the FcR γ-chain, Syk, SLP-76, and PLCγ2 pathway. I'm exploring vascular regulation and cell survival pathways in depth, focusing on the link between JNK/ATF-2 modulation, adenylyl cyclase inhibition, and the NO/cGMP axis.

\n\n

Planning Experimental Designs

I'm now outlining experimental methodologies and protocols for self-validating systems. I plan to use a platelet aggregation assay to measure FcR γ-chain phosphorylation and intracellular cGMP/cAMP quantification to validate Gi coupling and NO inhibition. I'm also planning the data presentation strategy, with tables summarizing binding affinities, IC50/EC50 values, and quantitative effects on downstream targets.

Refining Workflow & Data

I'm now integrating the signaling pathways into an experimental framework, focusing on how TSP-1/4N1 interactions with CD47 influence both cAMP reduction and platelet aggregation. I plan to use platelet aggregation assays and signaling assays to map the workflow in detail. I'm also ensuring the data will be presented quantitatively, with the tables summarizing binding affinities, IC50/EC50 values, and quantitative effects on downstream targets.

Outlining Data Visualization

I'm now focusing on how to represent the data, ensuring the whitepaper's figures clearly display the quantitative results. I plan to use the defined color palette for consistency, and I am aiming to ensure maximum contrast for text and other elements. I'm focusing on ensuring figures have appropriate color contrast for readability.

Mapping the Pathways

I'm now detailing the platelet activation cascade initiated by 4N1, focusing on FcR γ-chain phosphorylation and its impact. I've also clarified the NO/cGMP inhibitory axis, including the inhibition of sGC and cGK, citing the Isenberg et al. work. I am also working on illustrating the cAMP decrease resulting from Gi protein coupling to Adenylyl Cyclase. I'm now drafting the Graphviz diagram. I plan to show quantitative data and kinetic profiling for cAMP reduction.

Designing Experimental Protocols

I'm now detailing experimental protocols for the self-validating system, specifically a platelet aggregation and FcR γ-chain phosphorylation assay to isolate the signaling mechanism. I'm also planning an intracellular cGMP quantification assay to validate the NO/cGMP pathway inhibition. I'm focusing on the Graphviz diagram for the experimental workflow for cGMP quantification, using a specific color palette. The 4N1 effect of increased CD34+ cell adhesion [Cointe et al., 2017], and platelet aggregation reduced with Src kinase inhibitors [Tulasne et al., 2001] informs the design. I'm aware that at high concentrations, 4N1/4N1K can cause CD47-independent agglutination.

Refining Diagrams

I'm now refining the DOT diagrams, specifically focusing on CD47 signaling, as well as the quantitative data and experimental workflow for cAMP reduction and NO/cGMP quantification. I'm leveraging the work of Frazier et al. and incorporating data from Lim et al., and the Tulasne et al. paper, alongside Cointe et al. I'm focused on the visual clarity of the graphs, especially the DOT diagram for CD47 signaling, and incorporating an appropriate color palette.

Visualizing Pathway Interactions

I'm now detailing the functional relationship between the peptides, receptors, and signaling molecules in a DOT diagram. I am focusing on showing the CD47 signaling, the impact of 4N1 on both cAMP and cGMP levels, and platelet aggregation. The diagram currently includes the 4N1 peptide, CD47 receptor, Gi proteins, adenylyl cyclase, the NO/cGMP cascade, FcR γ-chain/Syk, and PLCγ2/SLP-76 pathways. I'm focusing on incorporating a color palette for clarity.

Visualizing Peptide Signaling

I'm now detailing the functional relationship between the peptides, receptors, and signaling molecules in a DOT diagram. I am finalizing the diagrams showing the CD47 signaling, the impact of 4N1 on both cAMP and cGMP levels, and platelet aggregation. I am focusing on incorporating a color palette for clarity and completeness. I am now refining the platelet activation and NO/cGMP inhibition diagrams.

Finalizing Visualizations

I am now focusing on the final tweaks of the DOT diagram, ensuring that the visual flow clearly depicts the platelet activation and the NO/cGMP inhibition. I am focusing on the key signaling molecules and the interactions, drawing on the papers by Lim et al., and Tulasne et al. I'm focusing on ensuring visual consistency. I am incorporating the information about 4N1 and its effect on platelet aggregation and cAMP/cGMP.

Finalizing Data Representation

I'm now putting the finishing touches on the diagrams for the whitepaper. I'm focusing on ensuring visual flow, clarifying platelet activation, and illustrating NO/cGMP inhibition. I'm pulling from research by Lim et al., and Tulasne et al., and ensuring visual consistency. I have included 4N1 and its effects on platelet aggregation and cAMP/cGMP.

Compiling Citations & Protocols

I'm now integrating the citations into the whitepaper's text, adhering to the in-text citation format . I'm carefully organizing the content logically, ensuring that the octapeptide sequence, molecular weight, and derivation from TSP-1's CBD are accurately presented and supported. I'm also drafting the experimental protocol section, focusing on explaining the reasoning behind each step, emphasizing causality to reflect my expertise.

Adding Protocol Annotations

I'm now annotating the experimental protocols to emphasize causality and validation, adding notes for each major step. I'm focusing on the reasons behind using washed platelets, specific 4N1 concentrations, RIPA lysis, immunoprecipitation, and serum starvation. The goal is to highlight the careful design of each experiment, linking each step's rationale to the overall understanding of the mechanism and validating the signaling pathways. I will be sure to add the platelet aggregation, and cGMP quantification protocols.

Refining Experimental Protocols

I'm now integrating detailed protocols into the experimental design. I've added notes for each major step to emphasize causality, focusing on the rationale for platelet preparation, 4N1 concentrations, cell lysis, immunoprecipitation, and serum starvation. These elements ensure accurate platelet aggregation and cGMP quantification protocols. I am including a table summarizing quantitative signaling and phenotypic effects.

Optimizing Diagram Parameters

I'm now refining the DOT graph with specific parameters, including size, background color, node styling, and edge properties to maximize readability. I've set the node shape to box, the font to Arial, and defined the color palette as suggested, and I am ensuring high contrast between text and background. I am also adjusting font sizes, node pen widths, and edge colors. I am also fixing text color and adding the size parameter for the graph.

Finalizing Graph Parameters

I am now focusing on setting the precise DOT graph parameters to finalize the whitepaper's visuals. I am integrating the latest refinements, ensuring maximum readability by carefully adjusting size, background color, and node styling, alongside font selection and color choices for both text and edges, with size optimization. I am now incorporating the finalized values.

Finalizing DOT Diagrams

I'm now integrating the final DOT diagram, ensuring readability with parameter adjustments for node style, font, and color. I've finalized the visual representation of CD47 signaling, 4N1's impact on cAMP/cGMP, and platelet aggregation. The diagram now includes all key signaling molecules and the interactions, based on the research by Lim et al., and Tulasne et al. I've incorporated the information about 4N1 on platelet aggregation and cAMP/cGMP.

Refining Visual Clarity

I'm now refining the DOT diagrams to improve visual clarity, incorporating specific node styling and edge properties for the signaling pathways. I've ensured a consistent color palette for key elements and optimized font sizes and contrasts for readability. I'm focusing on highlighting the key data in a clear, concise manner, leveraging the data in Lim et al. and Tulasne et al. I'm also ensuring the visual flow clearly depicts the platelet activation and the NO/cGMP inhibition.

Analyzing Platelet Activation

I'm now detailing that 4N1 rapidly phosphorylates FcR γ-chain, Syk, SLP-76, and PLCγ2, similar to GPVI. Notably, 4N1 can cause agglutination independent of αIIbβ3 or GPIbα, supporting the debate regarding CD47-independent effects [Tulasne et al., 2001; Lim et al., 2014]. I'm also examining how 4N1 primes cell adhesion through integrin activation [Cointe et al., 2017].

H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH structural analysis and conformation

An In-Depth Technical Guide to the Structural Analysis and Conformation of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

This guide provides a comprehensive framework for the structural elucidation of the octapeptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH. Tailored for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted approach, integrating established experimental techniques with powerful computational modeling to deliver a holistic understanding of the peptide's primary, secondary, and tertiary structure. Given the absence of specific published data for this exact sequence, this guide serves as a predictive and methodological roadmap for its complete structural characterization.

Introduction to H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

The peptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH is an octapeptide with a diverse amino acid composition, featuring a blend of basic (Arg, Lys), aromatic (Phe, Tyr, Trp), and hydrophobic (Val, Met) residues. This unique combination suggests a propensity for complex structural behavior and potential for specific biological interactions. The presence of multiple aromatic and basic residues often correlates with membrane-active properties in peptides, such as antimicrobial or cell-penetrating activities[1]. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for any future therapeutic development.

Physicochemical Properties Summary:

| Property | Value | Justification |

| Molecular Formula | C₅₉H₈₇N₁₅O₁₁S | Calculated based on the amino acid composition. |

| Molecular Weight | 1234.5 g/mol | Calculated based on the molecular formula. |

| Isoelectric Point (pI) | High | The presence of two basic residues (Arg, pKa ~12.5; Lys, pKa ~10.5) and one acidic C-terminus (pKa ~2.2) and Tyr (pKa ~10.1) suggests a high pI. |

| Hydrophobicity | High | The presence of multiple hydrophobic and aromatic residues (Phe, Tyr, Val, Met, Trp) contributes to its overall hydrophobicity. |

Primary Structure Verification

The primary structure, the linear sequence of amino acids, is the foundation of a peptide's identity. While the sequence is known from synthesis, it is crucial to verify its accuracy and assess the purity of the synthesized peptide.

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is the gold standard for assessing peptide purity[2]. A pure peptide should ideally present as a single, sharp peak in the chromatogram[3].

Experimental Protocol: RP-HPLC for Purity Analysis

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for peptide analysis[3].

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the aromatic residues Tyr and Trp)[3].

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

-

-

Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the peptide, thereby verifying its amino acid sequence[4].

Experimental Protocol: MALDI-TOF MS for Identity Confirmation

-

Sample Preparation:

-

Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a standard matrix for peptides[4]. Prepare a saturated solution of CHCA in 50% acetonitrile, 0.1% TFA.

-

Spotting: Mix the peptide solution (from the RP-HPLC purity analysis or a separate stock) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

-

-

Instrumentation:

-

Instrument: A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

-

Mode: Positive ion reflector mode for higher resolution.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

The expected monoisotopic mass of the protonated peptide [M+H]⁺ should be observed. For H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, the calculated monoisotopic [M+H]⁺ is approximately 1234.6 g/mol .

-

Workflow for Primary Structure Verification

Caption: Workflow for the synthesis and primary structure verification of the peptide.

Secondary Structure Analysis

The secondary structure refers to the local, ordered conformations of the peptide backbone, such as α-helices and β-sheets. Given its short length and lack of constraints, H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH is likely to be flexible in solution, potentially adopting a range of conformations or a predominantly random coil structure. However, certain environments, such as the presence of a binding partner or a membrane interface, could induce a more defined secondary structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and non-destructive technique for estimating the secondary structure content of peptides in solution[5]. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides[5]. The far-UV region (190-250 nm) is particularly sensitive to the peptide backbone conformation.

Predicted CD Spectrum:

-

In aqueous buffer: The peptide is expected to exhibit a spectrum characteristic of a random coil , with a strong negative band around 200 nm.

-

In a membrane-mimetic environment (e.g., SDS micelles or TFE): The hydrophobic and aromatic residues may drive the adoption of a more ordered structure, potentially an α-helix , which would be indicated by two negative bands around 208 nm and 222 nm, and a positive band around 192 nm[6].

Experimental Protocol: CD Spectroscopy

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL[5]. The buffer should have low absorbance in the far-UV region[7].

-

For studies in a membrane-mimetic environment, the peptide can be dissolved in the same buffer containing sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE).

-

-

Instrumentation:

-

Instrument: A CD spectrometer.

-

Cuvette: A quartz cuvette with a path length of 1 mm.

-

-

Data Acquisition:

-

Wavelength Range: 190-260 nm.

-

Data Pitch: 1.0 nm.

-

Scanning Speed: 50 nm/min.

-

Accumulations: 3-5 scans to improve the signal-to-noise ratio[5].

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the data from ellipticity (mdeg) to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹.

-

The resulting spectrum can be qualitatively analyzed for characteristic secondary structure features. Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

-

Tertiary Structure and Conformational Dynamics

For a small, linear peptide like H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, a fixed tertiary structure is unlikely in solution. Instead, it will likely exist as an ensemble of interconverting conformations. Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are the premier techniques for characterizing this conformational ensemble at atomic resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the 3D structure and dynamics of molecules in solution[8][9][10]. A series of 2D NMR experiments can be used to assign the resonances of all protons in the peptide and to identify through-space proximities between them, which are then used to calculate a family of 3D structures.

Experimental Protocol: 2D NMR for Structural Analysis

-

Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM. The pH should be adjusted to a value where the peptide is stable and soluble.

-

NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing the distance restraints for structure calculation.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances using the TOCSY and NOESY spectra.

-

Integrate the NOESY cross-peaks to derive interproton distance restraints.

-

-

Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of structures that are consistent with the experimental restraints.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a peptide over time[11]. By simulating the movements of atoms based on a force field, MD can reveal the preferred conformations and dynamic behavior of the peptide in different environments.

Protocol: MD Simulation of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

-

System Setup:

-

Initial Structure: Build an initial, extended conformation of the peptide using molecular modeling software.

-

Force Field: Choose a suitable force field for peptides, such as AMBER or CHARMM.

-

Solvation: Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P)[12].

-

Ionization: Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-

Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space.

-

-

Trajectory Analysis:

-

Analyze the trajectory for structural properties such as root-mean-square deviation (RMSD), radius of gyration, secondary structure evolution, and hydrogen bonding.

-

Cluster analysis can be used to identify the most populated conformational states.

-

Integrated Structural Analysis Workflow

Caption: An integrated workflow for the comprehensive structural analysis of the peptide.

Conclusion

The structural analysis of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH requires a synergistic approach that combines experimental and computational methods. While its short, unconstrained nature suggests significant flexibility, its rich composition of aromatic and charged residues points towards the potential for induced structure upon interaction with biological targets. The methodologies outlined in this guide provide a robust framework for a thorough investigation of this peptide's conformational landscape, which will be instrumental in understanding its biological function and in guiding future drug development efforts.

References

- HPLC of Peptides and Proteins. (n.d.).

- Mass Spectrometry Applications in Peptide Analysis. (2024, November 13). Biovera.

- Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. (n.d.). Benchchem.

- Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs.

- Protocol for Peptide Mapping. (n.d.). Creative Proteomics.

- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (n.d.). CDC Stacks.

- Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab.

- Application of 3D NMR for Structure Determination of Peptide Natural Products. (n.d.). PMC.

- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. (n.d.). PMC.

- Protein Identification using Mass Spectrometry. (n.d.).

- RP-HPLC Peptide Purity Analysis. (n.d.). Creative Proteomics.

- Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab.

- Using circular dichroism spectra to estimate protein secondary structure. (n.d.). PMC.

- CD-Based Peptide Secondary Structure Analysis. (n.d.). Creative Proteomics.

- Circular Dichroism Spectroscopy Based Protein Secondary Structure Identification: Methods, Tools, and Pitfalls. (n.d.). MtoZ Biolabs.

- Accelerated Molecular Dynamics for Peptide Folding: Benchmarking Different Combinations of Force Fields and Explicit Solvent Models. (2023, May 10). ACS Publications.

- peptide nmr. (n.d.).

- A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024, August 13). GFPP.

- Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. (n.d.). Springer Nature Experiments.

- NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.

- Membrane interaction and secondary structure of de novo designed arginine-and tryptophan peptides with dual function. (2012, October 19). PubMed.

- Determination of peptide and protein structures using NMR Spectroscopy. (n.d.). UQ eSpace.

- Peptides & Proteins. (n.d.). MSU chemistry.

- Using molecular dynamics simulations to prioritize and understand AI-generated cell penetrating peptides. (2021, May 20). PMC.

- Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. (2014, March 14). AIP Publishing.

- Preparative RP-HPLC Method For Purifying Peptides. (n.d.). Google Patents.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.).

- Proteins. (n.d.).

- Novel peptides with tyrosinase inhibitory activity. (2018, March 31). ResearchGate.

- Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024, September 12). PubMed.

- Protein Structure Characterization. (n.d.). BioPharmaSpec.

- Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. (n.d.). PMC.

- H-Arg-Tyr-OH. (n.d.). MedchemExpress.com.

- [Identification and biological activity of peptides containing a partially benzyloxycarbonylated L-arginine on their amino terminus (author's transl)]. (1975, October). PubMed.

- Shaping of secondary structure by additional amino groups. (2024, May 26).

- Conformations of amino acids and peptides. (n.d.).

- Synthesis of tetrapeptides and screening of their antioxidant properties. (2018, July 05). EurekAlert!.

- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2022, September 20). MDPI.

- Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024, September 12). MDPI.

Sources

- 1. Arginine and Lysine interactions with π residues in metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic Peptide DataBank (CPDB) [frcbs.tsinghua.edu.cn]

- 5. PeptiSite: a structural database of peptide binding sites in 4D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 7. echemi.com [echemi.com]

- 8. Molecular dynamics study on the effects of charged amino acid distribution under low pH condition to the unfolding of hen egg white lysozyme and formation of beta strands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tripeptide-Dynamics from Empirical and Machine-Learned Energy Functions [arxiv.org]

- 10. rcsb.org [rcsb.org]

- 11. Comparisons of Interfacial Phe, Tyr, and Trp Residues as Determinants of Orientation and Dynamics for GWALP Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Whitepaper: The Discovery, Mechanistic Evolution, and Technical Applications of the 4N1-1 Peptide (H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH)

Executive Summary

The peptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, universally known in literature as 4N1-1 , is a synthetic octapeptide derived from the C-terminal cell-binding domain (CBD) of Thrombospondin-1 (TSP-1). Originally heralded as a specific agonist for the Integrin-Associated Protein (IAP/CD47), 4N1-1 has become a cornerstone molecule for interrogating tumor apoptosis, angiogenesis, and platelet mechanobiology. This whitepaper deconstructs the historical discovery of 4N1-1, explores the paradigm-shifting revelations regarding its receptor-independent mechanisms, and provides self-validating experimental workflows for modern drug development professionals.

Introduction & Historical Discovery

Thrombospondin-1 (TSP-1) is a massive 450 kDa matricellular glycoprotein secreted by platelets, endothelial cells, and various tumor microenvironments[1]. Because intact TSP-1 interacts with a vast array of surface receptors (including CD36, CD47, and multiple integrins), isolating the biological function of its specific domains is a critical challenge in molecular biology.

The discovery of 4N1-1 was driven by the necessity to map the exact locus of the TSP-1 C-terminal domain responsible for cell attachment[1]. In the early 1990s, researchers synthesized overlapping peptides from the "C4" region of the TSP-1 cell-binding domain. Through rigorous truncation studies, they identified that the 13-amino acid sequence (4N1) could be further reduced. The resulting octapeptide,2, retained 60% of the maximum cell-binding activity of the parent sequence, establishing it as the minimal active motif[2].

Physicochemical Profile

| Property | Specification |

| Sequence | H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH (RFYVVMWK) |

| Molecular Formula | C56H81N13O10S |

| Molecular Weight | 1128.41 g/mol |

| Primary Target | CD47 (Integrin-Associated Protein) / FcR γ-chain |

| Solubility | Water/PBS (Requires careful pH balancing to prevent aggregation) |

Mechanistic Pathways: The CD47 Paradigm and Its Evolution

The CD47-Dependent Agonist Model

For over a decade, 4N1-1 was utilized exclusively as a surrogate for TSP-1 to trigger CD47. Ligation of CD47 by 4N1-1 initiates "inside-out" signaling that activates adjacent integrins (such as

The Paradigm Shift: CD47-Independent Mechanisms

As the application of 4N1-1 expanded, anomalous data forced a re-evaluation of its specificity.

-

FcR γ-Chain Signaling: Tulasne et al. demonstrated that4, driving platelet aggregation even in CD47-deficient murine models[4].

-

Activation-Independent Agglutination: Voit et al. revealed that 5 of both megakaryocytic and non-megakaryocytic cells[5]. The peptide's inherent physicochemical properties allow it to cross-link membranes directly, bypassing traditional signal transduction entirely.

Figure 1: Divergent signaling pathways of the 4N1-1 peptide (CD47-dependent vs. independent).

Experimental Protocols & Workflows

To ensure rigorous scientific validity, experiments utilizing 4N1-1 must be designed as self-validating systems that account for both its receptor-mediated signaling and its propensity for non-specific agglutination.

Protocol 1: Platelet Aggregation and Signaling Assay

This protocol isolates the biochemical signaling of 4N1-1 from its mechanical agglutination properties.

-

Isolation: Isolate human platelets via centrifugation and separate from platelet-rich plasma (PRP).

-

Resuspension in Tyrode's Buffer:

-

Causality: Platelets must be resuspended in a physiological buffer containing calcium and magnesium. Integrin

activation by CD47 cross-talk is strictly divalent cation-dependent. Omitting

-

-

Internal Control Introduction (Crucial Step): Divide the sample. Treat the control group with a scrambled peptide (e.g., 4NGG).

-

Causality: 4N1-1 is highly hydrophobic. The scrambled control validates that any observed aggregation is sequence-specific (receptor-ligand interaction) rather than a thermodynamic artifact of peptide hydrophobicity.

-

-

Peptide Introduction & Turbidimetry: Add 4N1-1 (10–50 μM) and monitor light transmission.

-

Inhibitor Validation: Pre-treat a parallel cohort with a Src family kinase inhibitor (e.g., PP2).

-

Causality: Because 4N1-1 signals through the FcR γ-chain via Syk/Src kinases[4], blocking Src isolates whether the observed aggregation is signaling-dependent or merely physical agglutination.

-

Figure 2: Standardized experimental workflow for 4N1-1 peptide aggregation and signaling assays.

Protocol 2: Pro-Adhesive Preconditioning of CD34+ Progenitor Cells

Recent therapeutic investigations utilize 4N1-1 to rescue the dysfunctional engraftment capabilities of CD34+ cells in diabetic patients[6].

-

Cell Isolation: Isolate peripheral blood mononuclear CD34+ cells.

-

Preconditioning with 4N1-1 (50 μM): Incubate cells with the peptide for 30 minutes at 37°C.

-

Causality: The peptide is added prior to matrix exposure rather than concurrently. This temporal separation ensures that 4N1-1 primes the "inside-out" signaling of integrins via CD47, rather than simply co-precipitating with the matrix proteins.

-

-

Matrix Adhesion: Seed cells onto a vitronectin-collagen matrix. Wash non-adherent cells after 1 hour.

-

Viability Check: Perform Annexin V/PI flow cytometry.

-

Causality: 4N1-1 can induce apoptosis in certain cell lines. Confirming that the increased adhesion is not a byproduct of phosphatidylserine exposure (early apoptosis) ensures the therapeutic viability of the preconditioned cells[6].

-

Quantitative Data & Comparative Analysis

The biological response to 4N1-1 is highly dependent on the cell lineage and the local receptor landscape. The following table summarizes validated quantitative outcomes across different models:

| Cell Type / Model | Assay Type | 4N1-1 Concentration | Quantitative Observation | Primary Mechanism |

| Human Platelets | Aggregometry | 10 - 25 μM | Rapid aggregation and α-granule secretion | CD47-dependent & FcR γ-chain signaling[4] |

| CD34+ Progenitor Cells (Type 2 Diabetes) | Matrix Adhesion | 50 μM | +786% increase in adhesion to vitronectin-collagen matrix[6] | Integrin activation via CD47 priming[6] |

| NB4 Leukemia Cells | Apoptosis Assay | 100 μM | Induction of caspase-independent cell death | CD47 / αvβ3 ligation and mitochondrial dysfunction[3] |

| G361 Melanoma Cells | Cell Attachment | 20 - 50 μM | Promotes robust cell attachment | Direct CBD receptor interaction[1] |

Conclusion

The 4N1-1 peptide (H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH) remains an indispensable molecular tool for interrogating the complex biology of Thrombospondin-1. While historically viewed through the narrow lens of CD47 agonism, modern application science recognizes its dual nature: it is both a potent receptor agonist (triggering integrin activation and apoptosis) and a physicochemical agglutinin. Drug development professionals must deploy 4N1-1 with rigorous, self-validating controls—such as scrambled peptides and specific kinase inhibitors—to accurately delineate its therapeutic mechanisms from its physical membrane effects.

References

- Frazier, W. A., et al. "Thrombospondin receptor binding peptides.

- Tulasne, D., et al.

- Voit, S., et al. "The C-terminal peptide of thrombospondin-1 stimulates distinct signaling pathways but induces an activation-independent agglutination of platelets and other cells." PubMed / FEBS Letters (2003).

- Saumet, A., et al. "Type 3 repeat/C-terminal domain of thrombospondin-1 triggers caspase-independent cell death through CD47/αvβ3 in promyelocytic leukemia NB4 cells.

- Smadja, D. M., et al. "Thrombospondin-1-Derived Peptide RFYVVMWK Improves the Adhesive Phenotype of CD34+ Cells from Atherosclerotic Patients with Type 2 Diabetes.

- AllPeptide Database. "Thrombospondin-1 (TS1) Cell Binding Domain (CBD)." AllPeptide.

Sources

- 1. Thrombospondin-1 (TS1) Cell Binding Domain (CBD) F_血小板反应蛋白-1(TS1)细胞结合结构域(CBD)F的介绍及汇总-定制多肽合成服务_专肽生物 [allpeptide.com]

- 2. US5399667A - Thrombospondin receptor binding peptides - Google Patents [patents.google.com]

- 3. ashpublications.org [ashpublications.org]

- 4. C-terminal peptide of thrombospondin-1 induces platelet aggregation through the Fc receptor gamma-chain-associated signaling pathway and by agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The C-terminal peptide of thrombospondin-1 stimulates distinct signaling pathways but induces an activation-independent agglutination of platelets and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thrombospondin-1-Derived Peptide RFYVVMWK Improves the Adhesive Phenotype of CD34+ Cells from Atherosclerotic Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Application Methodologies of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

Executive Summary

The octapeptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH (sequence: RFYVVMWK), commonly referred to in literature as 4N1-1 or the Thrombospondin-1 (1016-1023) fragment, is a highly bioactive synthetic peptide derived from the C-terminal cell-binding domain of human, bovine, and mouse Thrombospondin-1 (TSP-1). As a Senior Application Scientist, I approach this peptide not merely as a sequence of amino acids, but as a precision-engineered molecular tool. It functions primarily as a potent agonist for the Integrin-Associated Protein (IAP), widely known as the CD47 receptor . By engaging CD47, this peptide modulates critical cellular behaviors, including the rescue of cells from apoptosis, the induction of platelet aggregation, and the enhancement of progenitor cell vascular engraftment.

This guide synthesizes the physicochemical properties of RFYVVMWK with field-proven, self-validating experimental workflows to ensure robust and reproducible laboratory outcomes.

Physicochemical Properties & Structural Dynamics

Understanding the baseline physical chemistry of RFYVVMWK is non-negotiable for maintaining its stability and bioactivity in vitro. The sequence is highly amphipathic, a structural necessity for its receptor interaction.

Quantitative Data Summary

| Property | Value / Description |

| Sequence | H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH (RFYVVMWK) |

| Molecular Formula | C56H81N13O10S |

| Molecular Weight | 1128.41 g/mol |

| CAS Number | 149234-04-8 |

| Net Charge (at pH 7.4) | +2 (Basic, driven by terminal Arg and Lys) |

| Primary Target | CD47 (Integrin-Associated Protein) |

| Storage Conditions | Lyophilized powder: -80°C (up to 2 years) or -20°C (1 year) |

Structural Causality: The biological efficacy of this peptide is dictated by its distinct spatial domains. The terminal basic residues (Arginine and Lysine) provide essential aqueous solubility and facilitate the initial electrostatic tethering to the negatively charged phospholipid headgroups of the target cell membrane. Once localized, the dense hydrophobic core (Phe-Tyr-Val-Val-Met-Trp) inserts into the hydrophobic binding pocket of the CD47 receptor.1[1].

Handling Warning: The presence of Methionine (thioether group) and Tryptophan (indole ring) makes this peptide highly susceptible to oxidative degradation. Exposure to ambient oxygen or light will rapidly oxidize these residues, sterically hindering CD47 receptor engagement and yielding false-negative experimental results.

Biological Activities & Mechanistic Pathways

The interaction between RFYVVMWK and cellular receptors triggers distinct, highly conserved intracellular signaling cascades depending on the cell type.

A. Apoptosis Modulation via cAMP Maintenance

In normal physiological states, apoptotic triggers such as ceramide depress intracellular cyclic AMP (cAMP) levels, leading to cell death.2[2].

Figure 1: Mechanism of RFYVVMWK-mediated protection against ceramide-induced apoptosis via CD47.

B. Progenitor Cell Adhesion and Vascular Engraftment

In the context of regenerative medicine and autologous cell therapy, CD34+ progenitor cells from diabetic patients often exhibit dysfunctional engraftment capabilities.3[3].

C. Platelet Aggregation

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every assay utilizing RFYVVMWK must be designed as a self-validating system . The following protocol details the methodology for evaluating peptide-enhanced CD34+ cell adhesion, incorporating mandatory internal controls to rule out non-specific binding artifacts.

Figure 2: Self-validating workflow for evaluating peptide-enhanced CD34+ cell adhesion.

Step-by-Step Methodology: CD34+ Cell Adhesion Assay

Step 1: Peptide Reconstitution (Critical Handling)

-

Action: Reconstitute the lyophilized RFYVVMWK powder in sterile, degassed ultrapure water to a stock concentration of 1 mg/mL.

-

Causality: 5[5], degassing the solvent removes dissolved oxygen, protecting the Methionine and Tryptophan residues from oxidation. Aliquot immediately into opaque tubes and store at -80°C.

Step 2: Matrix Preparation

-

Action: Coat a 96-well microtiter plate with a physiological vitronectin-collagen matrix (10 µg/mL) overnight at 4°C. Block with 1% BSA for 1 hour prior to the assay.

-

Causality: This specific matrix mimics the in vivo endothelial basal lamina, providing the necessary integrin-binding sites required to observe the pro-adhesive phenotype shift.

Step 3: Cell Priming & Self-Validation Setup

-

Action: Isolate peripheral blood mononuclear CD34+ cells. Divide the cell suspension into three cohorts:

-

Experimental: Incubate with 50 µg/mL RFYVVMWK.

-

Negative Control: Incubate with 50 µg/mL of a scrambled octapeptide (e.g., VKWYRMFV).

-

Baseline Control: Vehicle only (buffer).

-

-

Causality: The scrambled peptide control is the core of the self-validating system. It proves that any observed increase in adhesion is strictly sequence-specific (receptor-mediated) rather than a general artifact of introducing hydrophobic peptides into the media.

Step 4: Adhesion Phase & Stringent Washing

-

Action: Seed the primed cells (1x10^5 cells/well) onto the coated matrix. Incubate for 1 hour at 37°C in a 5% CO2 atmosphere. Post-incubation, wash the wells exactly three times with warmed PBS.

-

Causality: Strict, standardized washing removes loosely tethered cells, ensuring that only true integrin-mediated focal adhesions are quantified in the final readout.

Step 5: Orthogonal Quantification

-

Action: Detach the adherent cells using an enzyme-free dissociation buffer. Quantify the absolute cell count using flow cytometry spiked with fluorescent counting beads. Cross-validate the morphology of a parallel well using confocal microscopy.

-

Causality: Relying solely on colorimetric assays (like MTT) can be confounded by changes in cellular metabolism. Flow cytometry with counting beads provides absolute, indisputable quantification of adherent cells.

References

- Source: nih.

- Source: plu.

- Source: nih.

- Thrombospondin-1 (1016-1023) (human, bovine, mouse)

- Bachem Thrombospondin-1 (1016-1023) (human, bovine, mouse)

Sources

- 1. Bachem Thrombospondin-1 (1016-1023) (human, bovine, mouse), Quantity: Each | Fisher Scientific [fishersci.com]

- 2. PlumX [plu.mx]

- 3. Thrombospondin-1-Derived Peptide RFYVVMWK Improves the Adhesive Phenotype of CD34+ Cells from Atherosclerotic Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-terminal peptide of thrombospondin-1 induces platelet aggregation through the Fc receptor gamma-chain-associated signaling pathway and by agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Homologs of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH in different species

An In-Depth Technical Guide to the Identification and Characterization of Homologs of the Novel Peptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

Authored by a Senior Application Scientist

Introduction: Uncovering the Evolutionary Tapestry of a Novel Peptide

The discovery of a novel peptide with potential biological activity is a catalyst for a cascade of scientific inquiry. A crucial subsequent step is the identification and characterization of its homologs in other species. This process is not merely an academic exercise in cataloging molecular cousins; it is a strategic approach that unlocks a wealth of information. By studying homologs, researchers can infer the evolutionary conservation of the peptide, which often correlates with its physiological importance. Furthermore, understanding the subtle variations in sequence and function across species can provide invaluable insights for translational research and the development of new therapeutics.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the intricate process of identifying and characterizing homologs of a novel peptide. We will use the hypothetical octapeptide, hereafter referred to as "Peptide-X," with the sequence H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, as a case study to illustrate the principles and protocols. The methodologies detailed herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

Part 1: In Silico Homolog Identification: A Computational First Pass

The initial search for homologs is most efficiently conducted using computational tools. This in silico approach leverages the vast repository of sequence data available in public databases to identify proteins or peptides with significant sequence similarity to our query peptide, Peptide-X.

The Rationale Behind Sequence Homology Searching

The fundamental principle underpinning this approach is that sequences with a shared evolutionary origin (orthologs) or those arising from gene duplication events (paralogs) often retain a degree of sequence similarity that reflects their relatedness. The degree of conservation can provide clues about the functional constraints on the peptide.

Step-by-Step Protocol for BLASTp Analysis

The Basic Local Alignment Search Tool for proteins (BLASTp) is the workhorse for sequence similarity searching.

-

Navigate to the NCBI BLASTp suite: ([Link])

-

Enter the query sequence: In the "Enter Query Sequence" box, input the one-letter code for Peptide-X: RFYVVMWK.

-

Select the appropriate database: For a broad search, use the "Non-redundant protein sequences (nr)" database. For more targeted searches, you can select databases for specific taxonomic groups.

-

Choose the algorithm: Select "blastp" (protein-protein BLAST).

-

Refine algorithm parameters (optional but recommended):

-

Expect threshold (E-value): The default of 0.05 is a good starting point. A lower E-value indicates a more statistically significant match.

-

Word size: For short sequences like Peptide-X, reducing the word size from the default of 6 to 2 or 3 can increase sensitivity.

-

Matrix: The BLOSUM62 matrix is the default and is suitable for identifying moderately diverged sequences.

-

-

Initiate the search: Click the "BLAST" button.

Interpreting the BLASTp Output

The results page will present a list of sequences that align with Peptide-X. Key metrics to consider include:

-

Max score: The highest alignment score between the query and a database sequence.

-

Total score: The sum of alignment scores for all alignment segments.

-

Query cover: The percentage of the query sequence that is aligned.

-

E-value: The number of alignments with a similar score that would be expected to occur by chance. Lower E-values are better.

-

Percent identity: The percentage of identical amino acids in the alignment.

Workflow for In Silico Homolog Identification

An In-depth Technical Guide to the Synthesis and Purification of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

This guide provides a comprehensive overview of the methodologies for the chemical synthesis and subsequent purification of the octapeptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Peptide Synthesis

Synthetic peptides like H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH are pivotal tools in a wide array of biological and pharmaceutical research areas.[1][2] They serve as probes for studying biological pathways, as standards for analytical assays, and as active pharmaceutical ingredients (APIs).[1][2] The precise chemical synthesis and rigorous purification of these molecules are paramount to ensure their identity, purity, and ultimately, their efficacy and safety in downstream applications. This guide will delve into the established techniques of Solid-Phase Peptide Synthesis (SPPS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as they apply to this specific octapeptide.

Part 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis, enabling the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support.[1][3] This method simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[3][4]

The Strategic Selection of Building Blocks and Reagents

The successful synthesis of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH hinges on the judicious selection of protected amino acids and a suitable solid support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is the most widely adopted approach due to its orthogonality, which allows for the selective removal of protecting groups under different chemical conditions.[4]

Resin Selection: A pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Lys(Boc)-OH is a suitable starting point. The 2-chlorotrityl chloride resin is particularly advantageous as it allows for the cleavage of the final peptide under milder acidic conditions, which can be beneficial for sensitive sequences.

Side-Chain Protection: The choice of side-chain protecting groups is critical to prevent unwanted side reactions during synthesis.[4][] For this octapeptide, the following protecting groups are recommended:

-

Arginine (Arg): The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard choice for protecting the guanidinium side chain of arginine.[6][7]

-

Tyrosine (Tyr): The tert-butyl (tBu) group effectively protects the hydroxyl function of tyrosine.[6]

-

Tryptophan (Trp): The Boc (tert-butyloxycarbonyl) group is crucial for protecting the indole side chain of tryptophan, minimizing side reactions during the acidic cleavage step.[6][8]

-

Lysine (Lys): The Boc group provides robust protection for the ε-amino group of lysine.[][6]

Methionine (Met) is often used without side-chain protection in Fmoc-SPPS.[9] However, it is susceptible to oxidation, a consideration that will be addressed in the cleavage and purification stages.[9][10]

The Synthesis Workflow: A Step-by-Step Protocol

The synthesis of the peptide proceeds from the C-terminus (Lysine) to the N-terminus (Arginine). Each cycle of amino acid addition involves two key steps: Fmoc deprotection and coupling.

Protocol 1: Solid-Phase Synthesis of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH for the first coupling) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence: Met, Val, Val, Tyr(tBu), Phe, and finally Arg(Pbf).

-

Final Fmoc Deprotection: After the final coupling of Fmoc-Arg(Pbf)-OH, perform a final Fmoc deprotection (step 2) to yield the N-terminally free peptide on the resin.

-

Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

Caption: Solid-Phase Peptide Synthesis Workflow.

Cleavage and Deprotection: Releasing the Peptide

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[11] The presence of scavenger molecules in the cleavage cocktail is critical to quench the highly reactive cationic species generated during this process, which can otherwise lead to unwanted side reactions, particularly with sensitive residues like Tryptophan and Methionine.[8][12]

For the peptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, which contains both Trp and Met, a robust cleavage cocktail is required. Reagent K is a widely used and effective choice.[8][13][14]

Table 1: Composition of a Recommended Cleavage Cocktail (Reagent K)

| Component | Volume Percentage (%) | Purpose |

| Trifluoroacetic Acid (TFA) | 82.5 | Cleavage and deprotection |

| Phenol | 5.0 | Scavenger for carbocations |

| Water | 5.0 | Scavenger |

| Thioanisole | 5.0 | Scavenger, protects Met from alkylation |

| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenger, protects Trp from modification |

Protocol 2: Cleavage and Deprotection

-

Place the dried peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Combine the filtrates and precipitate the crude peptide by adding cold methyl tert-butyl ether.[13][15]

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold methyl tert-butyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

Part 2: Purification and Characterization

The crude product from SPPS is a mixture containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and products of side reactions.[1] Therefore, a robust purification step is essential to obtain a highly pure peptide for research or therapeutic use.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for peptide purification.[16][17] The separation is based on the differential hydrophobic interactions of the peptide and its impurities with a non-polar stationary phase.[16][18] A gradient of increasing organic solvent in the mobile phase is used to elute the bound components, with more hydrophobic species eluting at higher organic concentrations.[16][18]

Table 2: Typical RP-HPLC Parameters for Peptide Purification

| Parameter | Recommended Condition | Rationale |

| Column | C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size | C18 provides good hydrophobicity for retaining peptides of this size. Larger pore sizes are necessary for macromolecules.[17] |

| Mobile Phase A | 0.1% TFA in water | TFA acts as an ion-pairing agent, improving peak shape and resolution.[1][19] |

| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is a common organic modifier for eluting peptides. |

| Gradient | A linear gradient from 5% to 65% B over 30-60 minutes | A shallow gradient is often required to achieve good separation of closely related impurities. The exact gradient will need to be optimized. |

| Flow Rate | Dependent on column diameter (e.g., 1 mL/min for a 4.6 mm ID column) | To be adjusted for optimal separation efficiency. |

| Detection | UV absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone, while 280 nm is specific for Trp and Tyr residues. |

Protocol 3: RP-HPLC Purification

-

Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Run the optimized gradient program.

-

Collect fractions corresponding to the major peak, which should be the target peptide.

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.

Sources

- 1. agilent.com [agilent.com]

- 2. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. peptide.com [peptide.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. biotage.com [biotage.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 16. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 17. harvardapparatus.com [harvardapparatus.com]

- 18. renyi.hu [renyi.hu]

- 19. lcms.cz [lcms.cz]

Introduction: Foundational Physicochemical Properties in Peptide Drug Development

An In-Depth Technical Guide to the Physicochemical Characterization of Therapeutic Peptides

Topic: Theoretical pI and Molecular Weight of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

Audience: Researchers, scientists, and drug development professionals.

In the landscape of modern therapeutics, peptides represent a rapidly expanding class of drugs, bridging the gap between small molecules and large biologics. Their high specificity and potency are significant advantages; however, their development is critically dependent on a thorough understanding of their physicochemical properties. Among the most fundamental of these are the theoretical molecular weight (MW) and the isoelectric point (pI). These parameters are not mere data points; they are predictive cornerstones for a peptide's behavior in various biochemical and pharmaceutical contexts.

The molecular weight dictates a peptide's diffusion, filtration, and pharmacokinetic properties. The isoelectric point—the pH at which a molecule carries no net electrical charge—profoundly influences its solubility, stability, and interaction with other biomolecules and matrices.[1][2] For a drug development professional, accurately predicting these values in silico is a crucial first step in designing purification strategies (e.g., ion-exchange chromatography, isoelectric focusing), formulation buffers, and anticipating a drug candidate's behavior under physiological conditions.[3][4]

This guide provides a detailed, first-principles approach to calculating the theoretical MW and pI of the synthetic octapeptide, H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH. We will move beyond simple reporting of values to explain the causality behind each calculation, grounding the methodology in established biochemical principles.

Part 1: Determination of Theoretical Molecular Weight (MW)

The molecular weight of a peptide is the sum of the masses of its constituent amino acids, adjusted for the loss of water molecules during peptide bond formation. This calculation is foundational, providing the basis for mass spectrometry analysis, molar concentration calculations, and dosage formulations.

Methodology: Summation of Residue Masses

The most direct method for calculating the molecular weight of a peptide is to sum the residue molecular weights of each amino acid and then add the mass of a single water molecule (H₂O, ~18.015 Da). The residue mass represents the molecular weight of the amino acid after it has formed a peptide bond, accounting for the loss of one water molecule.[5][6] The final addition of one water molecule accounts for the free amino group (H) at the N-terminus and the free hydroxyl group (OH) at the C-terminus.[6]

The formula is as follows: MW = (Σ MW of each amino acid residue) + MW of H₂O

Step-by-Step Calculation for H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH:

-

Identify Constituent Amino Acids: The peptide consists of Arginine (Arg), Phenylalanine (Phe), Tyrosine (Tyr), Valine (Val), Valine (Val), Methionine (Met), Tryptophan (Trp), and Lysine (Lys).

-

Tabulate Residue Molecular Weights: Using established average residue mass values, we can construct a data table.

-

Sum the Masses: The individual residue masses are summed, and the mass of one water molecule is added to yield the final theoretical molecular weight.

Data Presentation: Molecular Weight Calculation

| Amino Acid | 3-Letter Code | 1-Letter Code | Average Residue Mass (Da) |

| Arginine | Arg | R | 156.19 |

| Phenylalanine | Phe | F | 147.17 |

| Tyrosine | Tyr | Y | 163.17 |

| Valine | Val | V | 99.13 |

| Valine | Val | V | 99.13 |

| Methionine | Met | M | 131.20 |

| Tryptophan | Trp | W | 186.21 |

| Lysine | Lys | K | 128.17 |

| Sum of Residues | 1010.37 | ||

| Mass of H₂O | + 18.015 | ||

| Total MW | 1128.385 Da | ||

| Table 1: Calculation of the theoretical average molecular weight for the peptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH based on the summation of amino acid residue masses.[5][7] |

Part 2: Determination of Theoretical Isoelectric Point (pI)

The isoelectric point (pI) is a more complex property derived from the ionization state of the peptide's acidic and basic groups.[8] The net charge of a peptide is the sum of the charges of its N-terminal amino group, its C-terminal carboxyl group, and the side chains of any ionizable amino acids.[2] The pI is the specific pH at which these positive and negative charges cancel each other out, resulting in a net charge of zero.[9][10]

This calculation relies on the Henderson-Hasselbalch equation, which describes the relationship between pH, the acid dissociation constant (pKa) of an ionizable group, and the ratio of the protonated and deprotonated forms of that group.[1][11]

Experimental Workflow: pI Calculation

The workflow for calculating the theoretical pI is a systematic process of identifying all chargeable groups and modeling their collective behavior across a pH gradient.

Caption: Workflow for theoretical pI determination.

Methodology: Charge Contribution Analysis

-

Identify Ionizable Groups: First, we must identify all functional groups in the peptide that can be protonated or deprotonated. For H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, these are:

-

N-terminal α-amino group of Arginine.

-

C-terminal α-carboxyl group of Lysine.

-

Side chain of Arginine (guanidinium group).

-

Side chain of Tyrosine (phenolic hydroxyl group).

-

Side chain of Lysine (ε-amino group).

-

-

Assign pKa Values: Each ionizable group has a characteristic pKa. We will use a standard set of pKa values for this calculation. It is crucial to note that these values are approximations, as the local chemical environment in a folded protein can alter a group's pKa.[12]

| Ionizable Group | Amino Acid | Typical pKa | Charge Contribution |

| C-Terminus | Lysine (-COOH) | 2.18 | Acidic (Negative) |

| Side Chain | Tyrosine (-OH) | 10.46 | Acidic (Negative) |

| N-Terminus | Arginine (-NH₃⁺) | 9.04 | Basic (Positive) |

| Side Chain | Lysine (-NH₃⁺) | 10.53 | Basic (Positive) |

| Side Chain | Arginine | 12.48 | Basic (Positive) |

| Table 2: Ionizable groups in the peptide and their corresponding pKa values used for the calculation.[13][14] |

-

Calculate Net Charge vs. pH: Using the Henderson-Hasselbalch equations, we calculate the charge of each group across a range of pH values.[10]

-

For acidic groups: Charge = -1 / (1 + 10^(pKa - pH))

-

For basic groups: Charge = +1 / (1 + 10^(pH - pKa))

-

The net charge of the peptide at any given pH is the sum of these individual charges.

| pH | C-Terminus Charge | Tyr Charge | N-Terminus Charge | Lys Charge | Arg Charge | Net Charge (Z) |

| 2.0 | -0.39 | 0.00 | +1.00 | +1.00 | +1.00 | +2.61 |

| 4.0 | -1.00 | 0.00 | +1.00 | +1.00 | +1.00 | +2.00 |

| 6.0 | -1.00 | 0.00 | +1.00 | +1.00 | +1.00 | +2.00 |

| 8.0 | -1.00 | 0.00 | +0.92 | +1.00 | +1.00 | +1.92 |

| 9.5 | -1.00 | -0.01 | +0.26 | +0.92 | +1.00 | +1.17 |

| 10.0 | -1.00 | -0.03 | +0.10 | +0.77 | +1.00 | +0.84 |

| 10.25 | -1.00 | -0.06 | +0.06 | +0.66 | +1.00 | +0.66 |

| 10.5 | -1.00 | -0.09 | +0.03 | +0.52 | +1.00 | +0.46 |

| 10.75 | -1.00 | -0.16 | +0.02 | +0.38 | +1.00 | +0.24 |

| 11.0 | -1.00 | -0.26 | +0.01 | +0.26 | +0.97 | +0.04 |

| 11.05 | -1.00 | -0.27 | +0.01 | +0.24 | +0.96 | -0.06 |

| 12.0 | -1.00 | -0.76 | 0.00 | +0.03 | +0.75 | -0.98 |